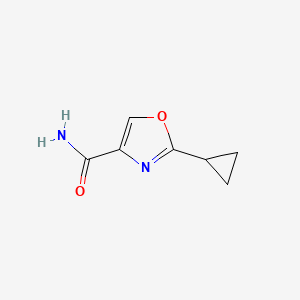

2-Cyclopropyl-1,3-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

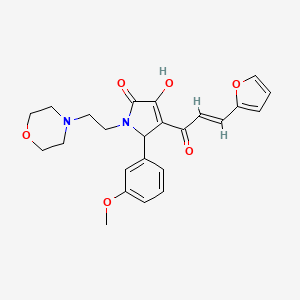

“2-Cyclopropyl-1,3-oxazole-4-carboxamide” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .

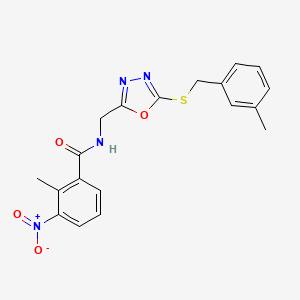

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with a cyclopropyl group attached at the 2-position and a carboxamide group attached at the 4-position .

Scientific Research Applications

Oxazole Synthesis and Reactivity

A study detailed the efficient synthesis of 2,4-disubstituted oxazoles via a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy, highlighting the role of bidentate phosphine ligands in tempering the reactivities of in situ-generated gold carbenes, which may open new avenues in oxidative gold catalysis (Luo et al., 2012).

Synthesis of Macrolides

Oxazoles have been utilized as masked forms of activated carboxylic acids, which readily form triamides upon reaction with singlet oxygen, a methodology applied in the synthesis of macrocyclic lactones such as recifeiolide and curvularin, demonstrating oxazoles' utility in complex molecule synthesis (Wasserman et al., 1981).

Novel Compound Synthesis for Anticancer Screening

Research on the synthesis and structural analysis of 1H-1,2,3-triazole-4-carboxamide derivatives has been conducted, with one study focusing on a compound intended for anticancer activity screening. This work exemplifies the use of oxazole and related motifs in the development of new therapeutic agents (Pokhodylo et al., 2021).

Medicinal Chemistry and Biological Evaluation

A novel class of acid ceramidase inhibitors featuring the oxazolone carboxamide motif has been developed, demonstrating significant potential for therapeutic applications in sphingolipid-mediated disorders. This research highlights the chemical optimization process and the identification of potent inhibitors through comprehensive biological evaluation (Caputo et al., 2020).

High-Throughput Synthesis

A high-throughput methodology for the synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries using an integrated synthesis and purification platform has been reported. This approach underscores the significance of oxazole derivatives in accelerating drug discovery cycles (Bogdan & Wang, 2015).

Future Directions

properties

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKADNDMSPJPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2587654.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2587664.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)